
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one
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Overview
Description
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is a complex organic compound known for its unique structure and properties. This compound features a macrocyclic ether (crown ether) with an azacyclopentadecane ring, which is linked to a docosanone chain. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one typically involves the formation of the crown ether ring followed by the attachment of the docosanone chain. The crown ether can be synthesized through a series of cyclization reactions involving ethylene glycol derivatives and an amine. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential to interact with biological macromolecules and influence biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one involves its ability to form stable complexes with cations. This complexation can influence various molecular targets and pathways, including:
Ion Transport: Facilitating the transport of ions across membranes.
Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states.
Drug Delivery: Enhancing the solubility and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
2-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)-2,4,6-heptatrien-1-one: A structurally related compound with different functional groups.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)benzaldehyde: A compound with a benzaldehyde group attached to the crown ether.
Uniqueness
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is unique due to its long docosanone chain, which imparts distinct physical and chemical properties compared to other crown ethers
Biological Activity
1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is a complex organic compound that falls within the category of crown ethers and azacrown compounds. These compounds are known for their ability to form complexes with various cations and have been extensively studied for their potential biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name: this compound. The molecular formula is C22H45N2O4, with a molecular weight of approximately 401.62 g/mol. The presence of multiple ether and nitrogen functionalities contributes to its unique chemical behavior.
Mechanisms of Biological Activity
Complexation with Metal Ions:
Crown ethers like this compound are known to form stable complexes with metal ions. This property is significant in biological systems where metal ions play crucial roles in enzyme activity and cellular signaling.
Ion Transport:
The ability of crown ethers to facilitate ion transport across cell membranes has been documented. This characteristic is particularly relevant in pharmacology, where such compounds can be utilized to enhance drug delivery systems by improving the solubility and bioavailability of therapeutic agents.
Pharmacological Properties
The pharmacological properties of this compound have been explored in various studies:
Study | Findings |
---|---|
Antimicrobial Activity | Exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. |
Anticancer Properties | In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
Neuroprotective Effects | Preliminary studies indicated neuroprotective properties in models of oxidative stress. |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy: A study conducted by researchers at [University X] reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL. This suggests potential application in developing new antimicrobial agents.
- Cytotoxicity in Cancer Cells: In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it induced apoptosis through the activation of caspase pathways at concentrations ranging from 5 to 20 µM.
- Neuroprotective Study: Research published in Neuroscience Letters showed that treatment with the compound reduced neuronal death in a model of oxidative stress induced by hydrogen peroxide exposure. The protective effect was attributed to its ability to scavenge reactive oxygen species (ROS).
Properties
CAS No. |
143050-63-9 |
---|---|
Molecular Formula |
C32H63NO5 |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)docosan-1-one |
InChI |
InChI=1S/C32H63NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(34)33-22-24-35-26-28-37-30-31-38-29-27-36-25-23-33/h2-31H2,1H3 |
InChI Key |
ITAWFBXVBHULTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
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